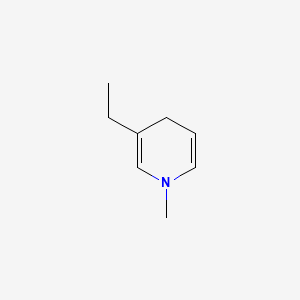

3-ethyl-1-methyl-4H-pyridine

Description

Structure

3D Structure

Properties

CAS No. |

126159-43-1 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.199 |

IUPAC Name |

3-ethyl-1-methyl-4H-pyridine |

InChI |

InChI=1S/C8H13N/c1-3-8-5-4-6-9(2)7-8/h4,6-7H,3,5H2,1-2H3 |

InChI Key |

HSWOLWFFOGBKCA-UHFFFAOYSA-N |

SMILES |

CCC1=CN(C=CC1)C |

Synonyms |

Pyridine, 3-ethyl-1,4-dihydro-1-methyl- (9CI) |

Origin of Product |

United States |

Nomenclature and Advanced Structural Considerations of 3 Ethyl 1 Methyl 4h Pyridine

Systematic Nomenclature and Isomeric Forms within the 4H-Pyridine Family

The systematic name for the compound is 3-ethyl-1-methyl-4H-pyridine . This name is derived following the Hantzsch-Widman nomenclature system endorsed by the International Union of Pure and Applied Chemistry (IUPAC). indusuni.ac.inqmul.ac.uk The name is broken down as follows:

Pyridine (B92270) : This indicates the parent six-membered heterocyclic ring containing one nitrogen atom. wikipedia.org

4H- : This prefix, known as "indicated hydrogen," specifies the location of the saturated carbon atom (a CH₂ group) in the otherwise unsaturated ring, which breaks the continuous conjugation found in aromatic pyridine. indusuni.ac.in In this case, the saturation is at position 4.

1-methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1.

3-ethyl : An ethyl group (-CH₂CH₃) is attached to the carbon atom at position 3.

The 4H-pyridine structure is one of several possible isomeric forms for dihydropyridines. The most common and generally more stable isomer is 1,4-dihydropyridine (B1200194). Other isomers include 1,2-dihydropyridine, 2,3-dihydropyridine, and 2,5-dihydropyridine, each defined by the location of the saturated centers and the double bonds. Within the 4H-pyridine family itself, positional isomers are possible depending on the placement of substituents on the ring. For a 1,3-disubstituted 4H-pyridine like the title compound, other isomers would include, for example, 2-ethyl-1-methyl-4H-pyridine or 3-ethyl-1-propyl-4H-pyridine.

Conformational Analysis and Stereochemical Implications of the 4H-Pyridine Ring System

The 4H-pyridine ring, due to the sp³-hybridized carbon at the C4 position, is non-planar. quora.com This contrasts with its aromatic counterpart, pyridine, which is strictly planar. libretexts.org The non-planarity of the dihydropyridine (B1217469) ring system leads to distinct conformational possibilities. Computational and X-ray crystallography studies on 1,4-dihydropyridine derivatives consistently show that the ring adopts a flattened boat conformation . iucr.orgresearchgate.net

In this conformation, the nitrogen (N1) and the opposing carbon (C4) are displaced from the plane formed by the other four carbon atoms (C2, C3, C5, C6). The degree of this puckering can be influenced by the nature and size of the substituents on the ring. researchgate.netresearchgate.net For this compound, the methyl group on the nitrogen and the ethyl group at C3 will influence the conformational preference. The ethyl group, being larger than a hydrogen atom, will likely favor a pseudo-equatorial position to minimize steric hindrance.

The presence of a substituent at the C4 position in 1,4-dihydropyridines can create a stereocenter, leading to enantiomers. However, in this compound, the C4 atom is a methylene (B1212753) group (CH₂) and is not a stereocenter unless further substituted. The C3 carbon, bearing an ethyl group, is also not a stereocenter. Therefore, this specific molecule is achiral.

| Parameter | Typical Value | Description |

|---|---|---|

| N1–C2 Bond Length | ~1.38 Å | Bond between nitrogen and adjacent sp² carbon. |

| C2=C3 Bond Length | ~1.35 Å | Double bond within the ring. |

| C3–C4 Bond Length | ~1.51 Å | Single bond between sp² and sp³ carbons. |

| ∠ C6-N1-C2 Angle | ~120° | Angle at the nitrogen atom. |

| ∠ C3-C4-C5 Angle | ~110° | Angle at the sp³-hybridized carbon. |

Tautomerism and Aromatization Tendencies in 4H-Pyridines

4H-pyridines are non-aromatic tautomers of the more stable aromatic pyridinium (B92312) cations. Tautomerism in this family involves the migration of a proton. The 4H-pyridine form can be considered a less stable intermediate in the oxidation of 1,4-dihydropyridines to pyridines. This oxidation, a key metabolic process for many dihydropyridine-based drugs, represents a powerful thermodynamic driving force: the gain of aromatic stabilization energy. mdpi.com

The process of aromatization involves the formal loss of a hydride ion (H⁻) from the C4 position and a proton (H⁺) from the nitrogen atom, or a two-step electron-proton-electron transfer, to form the corresponding aromatic pyridinium salt. The significant energy difference between the non-aromatic dihydropyridine and the highly stable aromatic pyridine product makes this conversion highly favorable. pnas.org

Computational studies on related systems, such as pyridones (which exist in tautomeric equilibrium with hydroxypyridines), show that the relative stability of tautomers can be significantly influenced by the surrounding environment (e.g., solvent polarity) and substitution patterns. researchgate.netic.ac.uk For this compound, the tautomeric equilibrium overwhelmingly favors the aromatic pyridinium form upon oxidation, as the gain in resonance energy is substantial. The direct tautomerization to a 1,4-dihydropyridine would require the migration of the methyl group from the nitrogen, which is not a simple tautomeric process but a chemical rearrangement.

| Tautomeric Form | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Pyridone Form (e.g., 4-Oxo-1,4-dihydropyridine) | Keto form, non-aromatic | 0.0 (Reference) |

| Pyridol Form (e.g., 4-Hydroxypyridine) | Enol form, aromatic | ~ -9.0 |

Electronic Structure and Aromaticity/Anti-Aromaticity Considerations for 4H-Pyridine Ring

The concept of aromaticity is central to understanding the electronic structure of the 4H-pyridine ring. Aromatic compounds must be cyclic, planar, fully conjugated, and obey Hückel's rule, possessing (4n+2) π-electrons. wikipedia.orgallen.in The parent aromatic compound, pyridine, fulfills these criteria with 6 π-electrons (n=1), leading to significant resonance stabilization. libretexts.orglibguides.com

In contrast, this compound is non-aromatic . While it is cyclic and contains 6 π-electrons (from the two C=C double bonds and the nitrogen lone pair, which could theoretically participate), it fails on two critical counts:

Planarity : The presence of the sp³-hybridized CH₂ group at the C4 position forces the ring into a non-planar boat conformation. quora.com

Conjugation : The sp³ center at C4 breaks the continuous ring of p-orbitals necessary for full delocalization of the π-electrons around the ring.

Because it does not meet the criteria for aromaticity, the 4H-pyridine ring does not benefit from the associated stabilization energy. Its electronic structure is more accurately described as a cyclic diene-amine. The double bonds at C2-C3 and C5-C6 behave more like isolated alkene functionalities. The nitrogen atom's lone pair is part of the π-system but its delocalization is restricted.

The compound is not anti-aromatic, as it does not have 4n π-electrons in a planar, conjugated system. The lack of planarity and conjugation means it avoids the destabilizing effects of anti-aromaticity. The strong tendency of 4H-pyridines to undergo oxidation to form pyridinium cations is a direct consequence of the energetic favorability of achieving an aromatic state. mdpi.comacs.org

Synthetic Methodologies for 3 Ethyl 1 Methyl 4h Pyridine and Its Derivatives

Strategies for the Construction of the 4H-Pyridine Ring System

The formation of the 4H-pyridine ring is accessible through several powerful synthetic transformations. These include classical cyclization and cycloaddition reactions, modern multicomponent reactions, and catalytic methods employing transition metals or organocatalysts.

Cyclization reactions are a cornerstone of heterocyclic synthesis. The Hantzsch pyridine (B92270) synthesis, first reported in 1881, remains a widely utilized method for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.org The classical Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org

A plausible Hantzsch-type approach to a precursor of 3-ethyl-1-methyl-4H-pyridine would involve the condensation of formaldehyde, ethyl 2-ethyl-3-oxobutanoate, and methyl 3-aminocrotonate. The initial product would be a 1,4-dihydropyridine (B1200194), which upon oxidation would yield the corresponding pyridine. Subsequent reduction would be necessary to obtain the target 4H-pyridine.

Table 1: Hantzsch Dihydropyridine (B1217469) Synthesis Components

| Role | Reactant |

|---|---|

| Aldehyde | Formaldehyde |

| β-Ketoester | Ethyl 2-ethyl-3-oxobutanoate |

The mechanism of the Hantzsch synthesis is thought to proceed through the initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the other equivalent of the β-ketoester and the nitrogen source. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. scispace.comacs.org

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), also provide a powerful route to six-membered rings. Inverse electron demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes can be employed to construct highly substituted pyridine rings. whiterose.ac.uk This method often requires harsh conditions, but recent advancements have focused on directed cycloadditions to improve reaction efficiency and regioselectivity. whiterose.ac.uknih.gov For the synthesis of a 3,4-disubstituted pyridine, a suitably substituted triazine could react with an alkyne, followed by the extrusion of dinitrogen to form the aromatic pyridine ring.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating essentially all atoms of the starting materials. mdpi.com The Hantzsch synthesis is a classic example of a three-component reaction. nih.gov

Modern MCRs for pyridine synthesis often offer improved yields, milder reaction conditions, and access to a wider range of substitution patterns compared to traditional methods. mdpi.comresearchgate.net For the synthesis of a this compound derivative, a one-pot reaction could be envisioned involving a β-ketoester (e.g., ethyl 2-ethyl-3-oxobutanoate), an enamine (derived from a primary amine like methylamine), and an α,β-unsaturated aldehyde or ketone. The specific combination of reactants would be crucial for achieving the desired substitution pattern.

For instance, a pseudo-four-component reaction could involve the in-situ formation of an enamine from methylamine (B109427) and a β-dicarbonyl compound, which then reacts with an α,β-unsaturated carbonyl compound bearing an ethyl group. mdpi.com The reaction cascade would involve Michael addition, cyclization, and dehydration to furnish the pyridine ring.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyridines, offering novel pathways and high levels of selectivity. nih.gov One prominent strategy involves the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by metals such as cobalt, nickel, or rhodium. researchgate.net This approach allows for the convergent assembly of polysubstituted pyridines from simple, readily available starting materials.

To construct a 3-ethyl-4-methyl-4H-pyridine skeleton, a potential transition-metal-catalyzed approach could involve the cycloaddition of a nitrile (as the nitrogen source) with two different alkyne molecules, one providing the ethyl group and the other the methyl group. Controlling the regioselectivity of such a reaction would be a significant challenge.

Another strategy involves the C-H functionalization of pre-existing pyridine rings. nih.gov While this is not a de novo synthesis of the ring, it is a powerful method for introducing substituents. For example, a pre-formed pyridine could be selectively functionalized at the 3- and 4-positions using transition-metal-catalyzed cross-coupling reactions.

Organocatalysis has gained prominence as a sustainable and efficient method for the synthesis of chiral molecules. researchgate.net In the context of 4H-pyridine synthesis, organocatalysts can be employed to promote asymmetric reactions, leading to enantiomerically enriched products. nih.govrsc.org

For instance, a chiral amine catalyst could be used to facilitate an asymmetric Michael addition of a nucleophile to an α,β-unsaturated system, which could be a key step in a cascade reaction leading to a chiral 4H-pyridine derivative. acs.org An organocatalytic, asymmetric Hantzsch-type reaction could also be envisioned, where a chiral Brønsted acid or base catalyst controls the stereochemistry of the cyclization step. nih.gov While the direct synthesis of this compound does not involve a chiral center at the 4-position, these methods are highly relevant for the synthesis of more complex, chiral 4H-pyridine derivatives.

Synthesis of Precursors and Building Blocks for this compound

The successful synthesis of the target molecule is critically dependent on the availability of appropriately functionalized precursors. Key building blocks for a Hantzsch-type synthesis would include a β-ketoester with an ethyl substituent and an enamine derived from methylamine.

Ethyl 2-ethyl-3-oxobutanoate: This precursor can be synthesized via the alkylation of ethyl acetoacetate (B1235776). The reaction involves the deprotonation of ethyl acetoacetate with a suitable base, such as sodium ethoxide, to form the enolate, which is then reacted with an ethyl halide (e.g., ethyl iodide). prepchem.comnbinno.com

Table 2: Synthesis of Ethyl 2-ethyl-3-oxobutanoate

| Step | Reagents | Product |

|---|---|---|

| 1 | Ethyl acetoacetate, Sodium ethoxide | Sodium salt of ethyl acetoacetate enolate |

Methyl 3-aminocrotonate: This enamine can be prepared by the reaction of methyl acetoacetate with methylamine. Alternatively, for the parent 4H-pyridine synthesis, ethyl 3-aminocrotonate is a common precursor, synthesized by reacting ethyl acetoacetate with ammonia or an ammonium salt like ammonium acetate. chemicalbook.comhaui.edu.vnchemicalbook.comresearchgate.net The N-methylated analogue can be synthesized using methylamine in place of ammonia.

Chemoselective and Regioselective Synthetic Control in 4H-Pyridine Formation

Achieving the desired substitution pattern on the pyridine ring requires precise control over the chemoselectivity and regioselectivity of the synthetic reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of multicomponent reactions for pyridine synthesis, the various starting materials possess multiple reactive sites. The reaction conditions, including the catalyst and solvent, can be tuned to favor the desired reaction pathway. For example, in a Hantzsch synthesis, the initial Knoevenagel condensation and enamine formation must proceed efficiently before the subsequent Michael addition and cyclization.

Regioselectivity is the control of the orientation of bond formation, leading to a specific constitutional isomer. In the synthesis of asymmetrically substituted pyridines, such as this compound, controlling the position of the substituents is paramount.

In the Hantzsch synthesis, the regioselectivity is generally determined by the structure of the starting materials. To obtain a 3,4-disubstituted pyridine, an unsymmetrical β-dicarbonyl compound can be used, or two different β-dicarbonyl compounds can be employed in a stepwise manner.

For cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of the diene and dienophile. Directed cycloaddition strategies, where a directing group on one of the reactants pre-organizes the transition state, can provide excellent regiocontrol. whiterose.ac.uknih.gov

Transition-metal-catalyzed methods can also offer high levels of regioselectivity. The choice of ligand on the metal center can have a profound influence on the outcome of the reaction, directing the formation of a specific regioisomer. nih.govescholarship.org For instance, the regioselective functionalization of pyridynes can be controlled by the presence of directing groups on the pyridyne precursor. nih.govescholarship.org

Green Chemistry Principles in 4H-Pyridine Synthesis Protocols

The integration of green chemistry principles into the synthesis of 4H-pyridines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of environmentally benign solvents, the development of recyclable catalysts, and the design of atom-economical reaction pathways. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates most or all of the starting materials, are particularly valuable in this context. nih.gov

Shifting from volatile and often toxic organic solvents to solvent-free or aqueous systems is a cornerstone of green synthetic chemistry. nih.gov These approaches not only reduce pollution but can also simplify product purification and, in some cases, enhance reaction rates and selectivity.

Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of various pyridine derivatives. For instance, a Hantzsch-like multicomponent condensation using 3-formylchromones, a β-ketoester, and ammonium acetate proceeds efficiently at 80°C under solvent-free conditions to yield functionalized pyridines. conicet.gov.ar Similarly, heating a mixture of chalcones and ammonium acetate with a catalytic amount of acetic acid at 100°C without any solvent produces 2,4,6-triarylpyridines in excellent yields (93–98%). researchgate.net The use of ball milling in a mechanochemical approach also represents a solvent-free method for preparing 4H-pyrans, which are structurally related to 4H-pyridines, highlighting the potential of this technique for heterocyclic synthesis. nih.gov

Aqueous media offer an inexpensive, non-flammable, and environmentally safe alternative for pyridine synthesis. An advanced Guareschi–Thorpe reaction demonstrates the synthesis of hydroxy-cyanopyridines through a three-component condensation in an aqueous medium using ammonium carbonate, which acts as both the nitrogen source and the reaction promoter. rsc.orgx-mol.net This method is noted for its user-friendly and eco-friendly nature, with the added advantage that products often precipitate directly from the reaction medium, simplifying work-up. rsc.orgx-mol.net

Table 1: Comparison of Green Synthetic Conditions for Pyridine Derivatives

| Reaction Type | Reactants | Conditions | Solvent | Yield | Reference |

| Hantzsch-like Condensation | 3-Formylchromone, β-ketoester, Ammonium acetate | 80°C, Heteropolyacid catalyst | Solvent-free | 60–99% | conicet.gov.ar |

| Kroehnke Pyridine Synthesis | Chalcones, Ammonium acetate | 100°C, Acetic acid (catalytic) | Solvent-free | 93–98% | researchgate.net |

| Advanced Guareschi–Thorpe Synthesis | Alkyl cyanoacetate, 1,3-dicarbonyl, Ammonium carbonate | Ambient temperature | Aqueous | High | rsc.org, x-mol.net |

| Multicomponent Synthesis of 4H-pyrans | Aldehyde, Malononitrile (B47326), 1,3-dicarbonyl compound | Ambient temperature, Ball milling | Solvent-free | Good-Excellent | nih.gov |

The development of efficient and recyclable catalysts is critical for sustainable chemical production, as it minimizes waste and reduces costs. nih.gov In pyridine synthesis, significant progress has been made in creating heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.

Magnetically recoverable nanocatalysts have emerged as a highly practical option. scispace.com These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a stabilizing layer (e.g., silica) and functionalized with a catalytically active species. scispace.comrsc.org For example, a novel Fe₃O₄-supported Schiff-base copper(II) complex has been used for the synthesis of pyrano[2,3-b]pyridine derivatives under solvent-free conditions; the catalyst can be easily removed with an external magnet and reused. rsc.org Another study employed Fe₂O₃@Fe₃O₄@Co₃O₄ as a catalyst for producing polysubstituted pyridines, also under solvent-free conditions. rsc.org

Other classes of recyclable catalysts include:

Heteropolyacids: Wells-Dawson heteropolyacids have been demonstrated as effective and recyclable catalysts for the Hantzsch-like synthesis of functionalized pyridines under solvent-free conditions. conicet.gov.ar

Metal-Organic Frameworks (MOFs): MOFs, such as UiO-66, are valued for their high surface area and tunable porosity. nih.govacs.org They can act as heterogeneous catalysts in multicomponent reactions to form substituted pyridines and offer advantages like low cost and ease of separation. nih.gov

Acid-Functionalized Catalysts: A sulfonic acid-functionalized pyridine-based catalyst (Hal-Py-SO3H) has been developed for synthesizing xanthene and spiropyran derivatives, demonstrating robust stability and consistent performance over multiple recycling processes. nih.gov

Table 2: Examples of Recyclable Catalysts in Pyridine-Related Syntheses

| Catalyst Type | Catalyst Name | Application | Separation Method | Reusability | Reference |

| Magnetic Nanoparticle | Fe₃O₄-supported Schiff-base copper(II) | Synthesis of pyrano[2,3-b]pyridines | External Magnet | Recyclable | rsc.org |

| Magnetic Nanoparticle | Fe₂O₃@Fe₃O₄@Co₃O₄ | Synthesis of polysubstituted pyridines | External Magnet | Recyclable | rsc.org |

| Heteropolyacid | Wells-Dawson (H₆P₂W₁₈O₆₂·24H₂O) | Hantzsch-like synthesis of pyridines | Filtration | Reusable for multiple cycles | conicet.gov.ar |

| Metal-Organic Framework (MOF) | UiO-66 | Synthesis of 2,4,6-trisubstituted pyridines | Filtration | Recyclable | nih.gov |

| Functionalized Polymer | Hal-Py-SO3H | Synthesis of xanthene and spiropyran derivatives | Filtration | Stable after multiple recycling processes | nih.gov |

Reaction Optimization and Process Intensification Techniques (e.g., High-Pressure Systems)

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the synthesis of 4H-pyridines and related heterocycles, techniques such as high-pressure synthesis and continuous flow processing have proven effective in optimizing reaction conditions and increasing throughput.

High-pressure systems, such as the Q-tube reactor, offer a secure and efficient tool for reactions that require elevated temperatures and pressures. A study on the synthesis of thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives demonstrated that a Q-tube reactor was superior to conventional heating. nih.gov By conducting the reaction at 170°C in the sealed high-pressure tube, the desired products were obtained in high yields (up to 93%) with a short reaction time of 45 minutes. nih.gov This method is noted for its safety, broad substrate scope, and simple work-up procedures. nih.gov

Microwave-assisted synthesis is another widely recognized green chemistry tool that accelerates organic reactions. nih.govacs.org In one-pot, four-component reactions for synthesizing novel pyridine derivatives, microwave irradiation led to excellent yields (82%–94%) in very short reaction times (2–7 minutes), a significant improvement over conventional heating which required 6–9 hours for lower yields (71%–88%). nih.govacs.org

Continuous flow processing offers a pathway from small-scale laboratory synthesis to meso-scale production without significant changes in reaction conditions. beilstein-journals.org The Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a microwave flow reactor. beilstein-journals.org This setup allows for a one-step process combining Michael addition and cyclodehydration without the need to isolate intermediates, leading to the formation of the desired pyridine as a single regioisomer in good yield. beilstein-journals.org Bayesian optimization has also been applied to continuous flow systems to simultaneously optimize reaction yield and production rate, demonstrating a modern approach to reaction optimization. nih.gov

Retrosynthetic Analysis for the Ethyl and Methyl Substituents on the 4H-Pyridine Core

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orglakotalakes.com For the target molecule This compound , the analysis focuses on logical bond disconnections that correspond to reliable forward-reaction steps.

The 4H-pyridine (or 1,4-dihydropyridine) core is commonly synthesized via the Hantzsch dihydropyridine synthesis. advancechemjournal.comorganic-chemistry.org This suggests a primary disconnection strategy that breaks the heterocyclic ring into components suitable for such a condensation reaction.

N-Alkylation Disconnection: The N-methyl bond is a logical first disconnection. This suggests that the final step in the synthesis could be the alkylation of a pre-formed 3-ethyl-4H-pyridine with a methylating agent (e.g., methyl iodide). Alternatively, the methyl group can be incorporated from the start by using methylamine as the nitrogen source instead of ammonia or ammonium acetate.

Hantzsch-type Ring Disconnection: A Hantzsch-type synthesis involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (or one equivalent each of a β-ketoester and an enamine), and a nitrogen source. organic-chemistry.orgnih.gov Applying this logic to the 3-ethyl-4H-pyridine core, we can make two C-C bond disconnections and two C-N bond disconnections around the ring.

This deconstruction leads to the following synthons and their corresponding synthetic equivalents:

An enamine or β-ketoester that will form the C2-C3 bond and provide the ethyl substituent at the C3 position. A suitable precursor would be ethyl 3-aminopent-2-enoate or ethyl 3-oxopentanoate.

An aldehyde which will become the C4 carbon of the ring. Since there is only a hydrogen at C4 in the final product (after tautomerization from the initial dihydropyridine), the simplest aldehyde, formaldehyde , would be used.

A second β-dicarbonyl component . For the unsubstituted C5 and C6 positions, a simple active methylene (B1212753) compound like malonaldehyde or a derivative is needed.

A nitrogen source , which becomes the nitrogen at position 1. As mentioned, **methylamine (CH₃NH₂) ** would be the ideal choice to directly incorporate the N-methyl group.

A plausible retrosynthetic pathway is illustrated below:

Target Molecule: this compound

Retrosynthetic Step 1 (Hantzsch Condensation): Disconnect the dihydropyridine ring into its constituent parts. This reveals the need for a nitrogen source, an aldehyde, and two dicarbonyl-type components.

Precursor A (Source of C2, C3, and ethyl group): Propionaldehyde (propanal) could react with an active methylene compound. A more direct precursor is ethyl 3-oxopentanoate .

Precursor B (Source of C4): Formaldehyde .

Precursor C (Source of C5, C6): An enamine derived from a simple β-ketoester, such as ethyl 3-aminocrotonate , although for the specific target, a simpler fragment is required. A more direct Hantzsch approach would use two equivalents of a β-keto compound and an aldehyde.

Precursor D (Source of N1 and methyl group): Methylamine .

Simplified Forward Synthesis Plan:

The synthesis could be envisioned as a multicomponent reaction between ethyl 3-oxopentanoate , formaldehyde , and methylamine . The condensation would form the 1,4-dihydropyridine ring, which would then be in equilibrium with its 4H-pyridine tautomer. This approach logically assembles the required ethyl and methyl substituents onto the heterocyclic core from simple and accessible starting materials.

Chemical Reactivity and Transformation Studies of 3 Ethyl 1 Methyl 4h Pyridine

Mechanistic Investigations of 4H-Pyridine Ring Interconversions

The 4H-pyridine ring, a type of dihydropyridine (B1217469), is a key intermediate in various ring transformation reactions. Its non-aromatic nature makes it susceptible to rearrangements and interconversions that lead to more stable aromatic systems or other heterocyclic structures.

Mechanistic studies have shown that 1,4-DHPs can undergo ring contraction to form pyrrole (B145914) derivatives. This transformation can be mediated by reagents like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). researchgate.net Another significant interconversion involves the rhodium carbenoid-induced ring expansion of isoxazoles, which proceeds through a 1,4-dihydropyridine (B1200194) intermediate that subsequently rearranges. acs.org Furthermore, the Huisgen 1,4-dipolar cycloaddition offers a pathway where 5,6-unsubstituted 1,4-dihydropyridines react with electron-deficient alkynes, leading to complex fused heterocyclic systems like isoquinolino[1,2-f] acs.orgrsc.orgnaphthyridines. nih.gov In some cases, these reactions can also yield 2-azabicyclo[4.2.0]octa-3,7-dienes via a formal [2+2] cycloaddition, highlighting the diverse reactivity of the dihydropyridine C=C double bond. nih.gov

Derivatization and Functionalization Strategies of the 4H-Pyridine Core

The functionalization of the 1,4-dihydropyridine ring is crucial for modifying its properties and for synthesizing a wide array of derivatives. rsc.org Strategies target both the side-chains and the heterocyclic core itself.

Side-Chain Elaboration and Modification Reactions

The alkyl groups on the 1,4-DHP ring, such as the ethyl and methyl groups in the title compound, are amenable to modification. A common strategy involves the bromination of methyl groups at the C2 and C6 positions, typically using N-bromosuccinimide (NBS) or pyridinium (B92312) bromide–perbromide. mdpi.com The resulting bromomethyl derivatives are versatile intermediates for subsequent nucleophilic substitution reactions. mdpi.comacs.org For instance, reaction with various substituted pyridines can introduce cationic moieties, leading to the formation of amphiphilic bis-1,4-DHP derivatives. mdpi.com Another approach is the electrocarboxylation of bis(bromomethyl)-1,4-DHPs to synthesize novel dicarboxylic acid derivatives. acs.org

Functionalization of the Pyridine (B92270) Ring System

Functionalization of the 1,4-DHP core can be achieved through several methods. Multi-component reactions, such as the Hantzsch synthesis, provide a direct route to highly functionalized 1,4-DHPs from simple precursors like aldehydes, β-ketoesters, and an ammonia (B1221849) source. organic-chemistry.orgwikipedia.orgresearchgate.net Modern variations of this reaction employ catalysts like Yb(OTf)₃, copper sulfate, or magnetic nanocatalysts to improve yields and broaden the substrate scope under milder conditions. rsc.orgthesciencein.orgjsynthchem.com

Direct C-H functionalization offers another powerful strategy. For example, the direct C4-H arylation of 1,4-DHPs with cyanoarenes can be achieved via photoexcitation, avoiding the need for expensive photocatalysts. researchgate.net Furthermore, an oxidative double phosphonylation of 1,4-DHPs using dialkyl phosphites and an oxidant like DDQ allows for the introduction of two phosphonyl groups onto the ring, yielding 2,6-diphosphonylated-1,2-dihydropyridines which can isomerize to the more stable 2,4-diphosphonylated-1,4-dihydropyridine. acs.orgnih.gov

Electrophilic and Nucleophilic Reactivity at Specific Ring Positions

The reactivity of the 1,4-DHP ring is characterized by its electron-rich diene/enamine-like nature, making it susceptible to electrophilic attack, while its pyridinium salt counterpart is highly reactive towards nucleophiles. wikipedia.orgimperial.ac.uk

Electrophilic Reactivity: The double bonds within the 1,4-DHP ring readily react with electrophiles. researchgate.net Electrophilic oxidative additions are a key reaction class. acs.org For example, the reaction with oxidants can lead to the formation of a pyridinium cation, which is the basis for the aromatization of the ring. The mechanism often involves a hydride-like transfer from the C4 position of the dihydropyridine. rsc.org

Nucleophilic Reactivity: While the 1,4-DHP ring itself is not typically attacked by nucleophiles, its oxidized pyridinium form is highly electrophilic. Nucleophiles readily add to the C2, C4, and C6 positions of the pyridinium ring. wikipedia.orgcdnsciencepub.com The reduction of pyridinium salts with nucleophilic hydride donors like sodium borohydride (B1222165) or copper hydride is a common method to generate 1,2- and 1,4-dihydropyridines. wur.nlacs.org The reaction of pyridinium salts with other nucleophiles, such as secondary amines or organometallic reagents, can lead to ring-opened products or substituted dihydropyridines. jst.go.jprsc.org For instance, the reaction of 1-trifluoromethanesulfonylpyridinium triflate with secondary amines can yield 4-substituted 1,4-dihydropyridine products through a tandem ring-opening and nucleophilic addition pathway. jst.go.jp

Oxidation and Reduction Pathways of 4H-Pyridine Derivatives

The redox chemistry of the dihydropyridine-pyridine system is fundamental to its role in both biological systems (as in NADH coenzymes) and synthetic chemistry.

Oxidation: The most common reaction of 1,4-dihydropyridines is their oxidation to the corresponding aromatic pyridine derivatives. wur.nl This aromatization is a thermodynamic driving force and can be achieved with a wide variety of oxidizing agents. wikipedia.org Classic reagents include nitric acid and manganese dioxide. thermofisher.com Milder and more modern methods employ reagents such as DDQ, lead(IV) acetate (B1210297), antimony(V) chloride, or catalytic systems involving air or oxygen. researchgate.netacs.org Mechanistic studies show that these oxidations often proceed via a single-electron transfer to form a radical cation, followed by deprotonation and further oxidation. mdpi.com

Reduction: The 1,4-dihydropyridine ring can be further reduced. Catalytic hydrogenation or reduction with strong hydrides like LiAlH₄ can reduce the remaining double bonds to yield tetrahydropyridines or fully saturated piperidines. researchgate.net The choice of reducing agent and reaction conditions can influence the isomeric outcome of reducing pyridinium salts, which can yield mixtures of 1,2- and 1,4-dihydropyridines. wur.nl

| Reaction Type | Reagent(s) | Substrate | Product(s) | Ref. |

| Oxidation | DDQ, NEt₃ | 1,4-Dihydropyridine | 2,6-Diphosphonylated-1,2-dihydropyridine | acs.org |

| Oxidation | Ferric chloride | Hantzsch 1,4-Dihydropyridine | Pyridine derivative | wikipedia.org |

| Oxidation | Antimony(V) chloride | 1,4-Dihydropyridine | Pyridine derivative | researchgate.net |

| Reduction | Sodium dithionite | Pyridinium salt | 1,4-Dihydropyridine | cdnsciencepub.com |

| Reduction | Sodium borohydride | Pyridine / Pyridinium salt | 1,2- and 1,4-Dihydropyridine | researchgate.netresearchgate.net |

| Reduction | Copper hydride | 1-Acylpyridinium salt | 1-Acyl-1,4-dihydropyridine | acs.org |

Rearrangement Reactions Involving the 4H-Pyridine Moiety

The 1,4-dihydropyridine skeleton can undergo several types of rearrangement reactions, often leading to novel heterocyclic structures. These reactions leverage the inherent reactivity of the non-aromatic ring.

One notable example is the rearrangement of 4-chloromethyl-1,4-dihydropyridine derivatives. In the presence of guanidine, these compounds rearrange to form pyrrolo[1,2-c]pyrimidines. cdnsciencepub.com However, reaction with thiourea (B124793) proceeds via a standard nucleophilic substitution without rearrangement. cdnsciencepub.com

Other rearrangements are observed during synthesis. A copper-catalyzed reaction of imines with β-ketoesters is proposed to proceed through an addition-rearrangement process to yield N-substituted 1,4-dihydropyridines. benthamscience.com Additionally, the Hantzsch reaction of certain substrates, such as 2-nitrobenzaldehyde, can yield not only the expected 1,2- and 1,4-dihydropyridine isomers but also rearranged tricyclic compounds, indicating complex in situ redox and cyclization pathways. mdpi.com Formal [2+2] cycloaddition reactions can also lead to rearrangement products, such as the formation of 1,3a,4,6a-tetrahydrocyclopenta[b]pyrroles from 5,6-unsubstituted 1,4-dihydropyridines. nih.gov

Catalytic Applications of 3-ethyl-1-methyl-4H-pyridine and its Derivatives as Ligands or Organocatalysts

Extensive literature searches did not yield specific studies on the catalytic applications of the compound this compound. However, the core structure, 1,4-dihydropyridine (1,4-DHP), is a well-established and significant scaffold in the realm of organocatalysis. Derivatives of 1,4-dihydropyridine are widely recognized for their role as NADH (nicotinamide adenine (B156593) dinucleotide) mimics, enabling a variety of chemical transformations, particularly in the field of asymmetric reduction. Furthermore, the synthesis of these dihydropyridine derivatives often involves catalytic methods, and they can, in turn, be employed as organocatalysts themselves in various reactions. scispace.comsciforum.net

The primary catalytic function of 1,4-dihydropyridine derivatives stems from their ability to act as hydride donors, mimicking the biological role of NADH. This property is harnessed in the reduction of a range of functional groups. Additionally, chiral 1,4-dihydropyridines are utilized in asymmetric catalysis to produce enantiomerically enriched products, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. sciforum.netcsic.es The development of organocatalytic methods for the synthesis of chiral 1,4-DHPs is an active area of research, with various strategies employing chiral catalysts like BINOL-derived phosphoric acids, (thio)ureas, and cinchona alkaloids. scispace.comcsic.esacs.org

The catalytic utility of the 1,4-dihydropyridine framework is demonstrated in several types of reactions:

Asymmetric Reductions: Chiral 1,4-dihydropyridines are employed as organocatalysts for the enantioselective reduction of prochiral substrates, such as ketones and imines, to furnish chiral alcohols and amines, respectively.

Hantzsch Dihydropyridine Synthesis: While being products of the Hantzsch reaction, derivatives of 1,4-dihydropyridines can also influence or participate in related synthetic pathways. The Hantzsch synthesis itself is a multi-component reaction frequently catalyzed by various agents to produce a wide array of 1,4-DHP derivatives. scirp.orgsharif.edursc.org

Michael Additions: Chiral organocatalysts, such as bis-cinchona alkaloids, have been shown to effectively catalyze the Michael addition of malononitrile (B47326) derivatives to enamines, leading to the formation of highly substituted and chiral 1,4-dihydropyridines. acs.org

Dearomatization Reactions: A notable application of organocatalysis is the dearomatization of pyridinium salts. For instance, isothiourea catalysts can facilitate the addition of C(1)-ammonium enolates to pyridinium salts, resulting in the synthesis of enantioenriched 1,4-dihydropyridines. rsc.org

The following table summarizes selected research findings on the catalytic applications involving 1,4-dihydropyridine derivatives, highlighting the diversity of reactions and the effectiveness of these compounds as organocatalysts or the products of organocatalytic synthesis.

| Catalyst/Organocatalyst | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Bis-cinchona alkaloid | Michael Addition | Enamines, Alkylidenemalononitriles | Chiral 1,4-Dihydropyridines | up to >99 | up to 82 | csic.esacs.org |

| Takemoto's thiourea | Spirooxindole Synthesis | Oxindole derivatives | Spiro[4H-pyran-3,3′-oxindole] | up to 82 | up to 58 | csic.es |

| (R)-BTM (isothiourea) | Pyridine Dearomatization | Aryl esters, Pyridinium salts | 1,4-Dihydropyridines | - | up to 98 | rsc.org |

| Polyindole TiO2 Nanocatalyst | Hantzsch Condensation | Aromatic aldehydes, Methyl acetoacetate (B1235776), Aqueous ammonia | 1,4-Dihydropyridine derivatives | High | N/A | scirp.org |

| Fe3O4@Phen@Cu | Hantzsch Condensation | Aromatic aldehydes, Ethyl acetate, Ammonium (B1175870) acetate | 1,4-Dihydropyridine derivatives | High | N/A | jsynthchem.com |

| Nano-cerium oxide | Hantzsch Condensation | Aldehydes, Malononitrile, 1,3-Dicarbonyl compound | 6-Amino-4H-pyran scaffolds | Good to Excellent | N/A | ajgreenchem.com |

| Trichloroisocyanuric acid (TCCA) | Hantzsch Condensation | Aromatic aldehydes, Ethyl acetoacetate, Ammonium acetate | 1,4-Dihydropyridine derivatives | Good | N/A | sharif.edu |

| Montmorillonite K-10 | Hantzsch Condensation | Methyl arynes, Active methylene (B1212753) compounds, Urea hydrogen peroxide | 1,4-Dihydropyridine derivatives | Good | N/A | rsc.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Ethyl 1 Methyl 4h Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-ethyl-1-methyl-4H-pyridine, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments would be required for complete assignment of all proton and carbon signals and to establish the molecule's connectivity.

Due to the absence of direct literature data for this compound, the expected NMR characteristics are inferred from analogous 1,4-dihydropyridine (B1200194) and N-alkylpyridinium systems. frontiersin.orgmdpi.commdpi.com

¹H NMR: The proton spectrum would be characterized by distinct regions. The N-methyl group would appear as a singlet, likely in the range of 2.5-3.5 ppm. The protons of the ethyl group would present as a quartet (CH₂) and a triplet (CH₃). The protons on the dihydropyridine (B1217469) ring would include a singlet or multiplet for the proton at C2, a multiplet for the proton at C5, and a characteristic upfield signal for the sp³-hybridized CH₂ group at C4. The vinyl proton at C6 would likely appear as a doublet.

¹³C NMR: The carbon spectrum would show signals for the N-methyl carbon, the two carbons of the ethyl group, and the six carbons of the dihydropyridine ring. The C4 carbon, being an sp³-hybridized center, would resonate at a significantly higher field (lower ppm) compared to the sp² carbons of the double bonds (C2, C3, C5, C6).

2D COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the CH₂ and CH₃ protons of the ethyl group, and between adjacent protons on the dihydropyridine ring, such as H5 and H6, and potentially long-range couplings from the C4 protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the N-methyl proton singlet would correlate with the N-methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in confirming the spatial relationships between substituents. For example, a NOE between the N-methyl protons and the C2-proton would be expected.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

|---|---|---|---|

| N-CH₃ | ~2.8 (s) | ~40-45 | N-CH₃ → C2, C6 |

| 2 | ~6.5-7.0 (d) | ~135-140 | H2 → C3, C4, C6 |

| 3 | - | ~110-115 | - |

| 4 | ~2.5-3.0 (m) | ~25-30 | H4 → C2, C3, C5, C6 |

| 5 | ~4.5-5.0 (m) | ~100-105 | H5 → C3, C4, C6 |

| 6 | ~5.5-6.0 (d) | ~120-125 | H6 → C2, C4, C5 |

| Ethyl-CH₂ | ~2.2 (q) | ~20-25 | Ethyl-CH₂ → C2, C3, C4, Ethyl-CH₃ |

| Ethyl-CH₃ | ~1.1 (t) | ~12-15 | Ethyl-CH₃ → C3, Ethyl-CH₂ |

The 1,4-dihydropyridine ring is not planar and typically adopts a flattened boat or boat-like conformation. researchgate.netmdpi.com The substituents on the ring can influence this conformation. Dynamic NMR studies, involving recording NMR spectra at variable temperatures, could reveal information about the conformational equilibria of the this compound ring. At low temperatures, the interconversion between different boat conformations might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons or substituents. This would provide insight into the energy barriers of ring flipping and the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound (C₉H₁₅N). The exact mass would be a critical piece of data for confirming the compound's identity.

The fragmentation pattern in the mass spectrum gives valuable structural information. For N-alkyl dihydropyridine derivatives, fragmentation pathways often involve:

Loss of substituents: Initial fragmentation could involve the loss of the ethyl group (M - 29) or a methyl radical from the N-methyl group (M - 15).

Ring cleavage: The dihydropyridine ring can undergo characteristic cleavage patterns. A retro-Diels-Alder reaction is a common fragmentation pathway for cyclic systems, which could lead to the cleavage of the ring into smaller charged fragments.

Rearrangements: Hydrogen rearrangements followed by fragmentation are also common.

Analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the positions of the substituents. researchgate.netacs.org

Table 2: Predicted HRMS Fragmentation for this compound

| m/z (Predicted) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 137.1204 | [C₉H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 122.0970 | [C₈H₁₂N]⁺ | Loss of ∙CH₃ from N-methyl |

| 108.0813 | [C₇H₁₀N]⁺ | Loss of C₂H₅ from ethyl group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and help to identify key functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The C-H stretching vibrations of the alkyl groups (N-methyl, ethyl, and the C4-methylene) would appear in the 2850-3000 cm⁻¹ region. scialert.net A key feature would be the C=C stretching vibration of the double bonds within the dihydropyridine ring, typically found in the 1600-1680 cm⁻¹ range. The C-N stretching vibration would likely appear in the 1200-1350 cm⁻¹ region. researchgate.netelixirpublishers.com The absence of aromatic C-H stretching bands above 3000 cm⁻¹ would be a clear indication of the non-aromatic nature of the ring.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=C double bond stretch is often a strong and sharp band in the Raman spectrum. spectroscopyonline.com The symmetric C-H stretching and bending vibrations of the alkyl groups would also be visible. scialert.net The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. primescholars.com

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Alkyl C-H Stretch | 2850-3000 | FT-IR, Raman |

| C=C Stretch | 1600-1680 | FT-IR, Raman (strong) |

| CH₂ Bend (Scissoring) | 1450-1470 | FT-IR |

| C-N Stretch | 1200-1350 | FT-IR |

Single-Crystal X-ray Diffraction for Absolute Structure and Solid-State Conformation

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the ultimate proof of its molecular structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov It would definitively confirm the connectivity and the substitution pattern. Furthermore, it would reveal the solid-state conformation of the 4H-pyridine ring, which is expected to be a flattened boat conformation, similar to other 1,4-dihydropyridine derivatives. researchgate.netnih.gov This experimental data is invaluable for validating computational models of the molecule's structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Chiral 4H-Pyridine Analogues

While this compound itself is not chiral, the principles of chiroptical spectroscopy are highly relevant for the stereochemical analysis of chiral analogues. If a chiral center were introduced into the molecule, for example, by substitution at the C4 position with two different groups, the resulting enantiomers could be distinguished using chiroptical techniques.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. For chiral 4H-pyridine analogues, the electronic transitions associated with the dihydropyridine chromophore would give rise to characteristic positive or negative Cotton effects in the ECD spectrum. nih.gov By comparing experimental ECD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral center can be determined. rsc.orgrsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to ECD and can also be used to determine the absolute configuration of chiral molecules.

These techniques are indispensable for the study of chiral molecules and would be a critical component of the analytical toolkit for any chiral derivatives of 4H-pyridines. cas.czscispace.com

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of substituted pyridines, GC-MS allows for the separation of isomers and the determination of their mass-to-charge ratio (m/z), which is crucial for identification.

Purity Determination and Isomer Analysis

The purity of a sample containing ethyl-methyl-pyridine isomers can be effectively determined using GC-MS. The gas chromatogram will show distinct peaks for each isomer and any impurities present, with the peak area corresponding to the relative abundance of each component. For instance, in the analysis of a mixture of pyridine (B92270) derivatives, each compound will have a characteristic retention time under specific GC conditions.

Research on isomeric monosubstituted pyridines has shown that the position of the substituent group can influence the fragmentation pathways in the mass spectrometer. acs.org This principle is fundamental for distinguishing between isomers.

Illustrative GC-MS Data for an Isomer: 5-Ethyl-2-methylpyridine (B142974)

To illustrate the type of data obtained from a GC-MS analysis, the experimental data for the isomer 5-ethyl-2-methylpyridine can be considered. nih.gov

Table 1: GC-MS Data for 5-Ethyl-2-methylpyridine

| Parameter | Value | Reference |

| Molecular Formula | C8H11N | nih.gov |

| Molecular Weight | 121.18 g/mol | nih.gov |

| Kovats Retention Index (Standard non-polar column) | 1000, 1029, 982, 986 | nih.gov |

| Kovats Retention Index (Semi-standard non-polar column) | 1038, 1019, 1023 | nih.gov |

| Kovats Retention Index (Standard polar column) | 1408, 1409, 1413, 1407, 1408, 1411 | nih.gov |

This data is for the isomer 5-ethyl-2-methylpyridine and is presented to exemplify the analytical parameters obtained in a GC-MS analysis of an ethyl-methyl-pyridine.

The mass spectrum of these compounds is characterized by a molecular ion peak and several fragment ions. For 5-ethyl-2-methylpyridine, the major mass fragments would be expected to correspond to the loss of methyl and ethyl groups, as well as cleavage of the pyridine ring. A study on the eco-friendly direct GC-MS method for the estimation of niacin and related impurities, including 5-ethyl-2-methylpyridine (MP), identified major mass fragments for MP at m/z 106, 121, and 79. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile compounds. For pyridine derivatives, LC-MS can be employed for both purity analysis and for studying the compound in complex matrices.

Methodology for Pyridine Alkaloids

The analysis of pyridine alkaloids by LC-MS often involves reverse-phase chromatography. A study on the determination of four pyridine alkaloids in human plasma utilized a Shim-pack XR-ODS column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer solution and acetonitrile (B52724) in a gradient program. nih.govdoi.org Detection was achieved using an ion trap mass spectrometer in the positive selected ion monitoring (SIM) mode. nih.govdoi.org This approach demonstrates the high sensitivity and specificity of LC-MS for identifying and quantifying pyridine-containing compounds in complex biological samples.

For a compound like this compound, a similar LC-MS method could be developed. The choice of the column, mobile phase, and MS detection parameters would be optimized to achieve the best separation and sensitivity. For Mass-Spec (MS) compatible applications, volatile buffers like formic acid or ammonium acetate are typically used instead of non-volatile acids like phosphoric acid. sielc.com

Expected Data from LC-MS Analysis

An LC-MS analysis of this compound would provide the retention time of the compound, which is dependent on its polarity and the chromatographic conditions used. The mass spectrometer would provide the mass of the molecular ion ([M+H]⁺ in positive ion mode), confirming the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) could be used to induce fragmentation of the molecular ion, providing structural information that can help to confirm the identity of the compound and distinguish it from its isomers.

While specific LC-MS data for this compound is not available, predicted LC-MS/MS spectra for related isomers like 2-methyl-6-ethylpyridine have been generated based on computational models. hmdb.ca These predictions can serve as a guide for what to expect in an experimental analysis.

Table 2: Predicted LC-MS/MS Data for an Isomer: 2-Methyl-6-ethylpyridine

| Precursor m/z | Collision Energy | Predicted Fragment m/z | Source |

| 122.09 | 10V | 55.05, 80.06, 122.09 | hmdb.ca |

| 122.09 | 20V | 80.06, 82.08, 106.08, 122.09 | hmdb.ca |

| 122.09 | 40V | 53.04, 55.05, 66.06, 78.06, 80.06, 106.08 | hmdb.ca |

This data is a prediction for the isomer 2-methyl-6-ethylpyridine and is presented to illustrate the expected fragmentation patterns in an LC-MS/MS analysis of an ethyl-methyl-pyridine.

Computational and Theoretical Investigations of 3 Ethyl 1 Methyl 4h Pyridine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and bonding nature of 3-ethyl-1-methyl-4H-pyridine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior at the atomic level.

Detailed research findings indicate that DFT, particularly using hybrid functionals like B3LYP combined with a Pople-style basis set such as 6-311++G(d,p), is a common and effective approach for optimizing the molecular geometry and analyzing electronic characteristics of similar heterocyclic systems. bohrium.commjcce.org.mkrsc.org These calculations provide crucial data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.orgnih.gov

Furthermore, these computational methods are used to generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack). nih.govdoi.org Analysis of Mulliken population or other charge-partitioning schemes provides quantitative values for the partial charges on each atom, offering further insight into bonding and reactivity. bohrium.com

Table 1: Illustrative Quantum Chemical Parameters for Pyridine (B92270) Derivatives This table outlines key parameters typically derived from DFT calculations for pyridine-based compounds. The values are representative and serve to illustrate the type of data generated.

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. rsc.org |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. dergipark.org.tr |

| Ionization Potential (I) | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. rsc.org |

Conformational Analysis and Energy Landscape Exploration

The presence of a flexible ethyl group attached to the 4H-pyridine ring means that this compound can exist in multiple conformations. Conformational analysis is the computational process of identifying these different spatial arrangements (conformers) and determining their relative stabilities.

Table 2: Representative Conformational Analysis Data This table illustrates how the relative energy of a molecule changes with the rotation around a specific bond, identified by a dihedral angle.

| Conformer | Dihedral Angle (e.g., C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | 180° | 0.00 | 75% |

| B (Local Minimum) | 65° | 1.20 | 15% |

| C (Local Minimum) | -65° | 1.20 | 10% |

Reaction Mechanism Prediction and Transition State Characterization via Computational Methods

Computational methods are invaluable for predicting how this compound might participate in chemical reactions. By modeling the interaction of the molecule with various reagents, chemists can map out entire reaction pathways.

This process involves locating and characterizing the structures of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. researchgate.net Transition state theory combined with DFT calculations allows for the determination of activation energies (the energy barriers that must be overcome for a reaction to proceed). rsc.org Identifying the transition state with the lowest activation energy reveals the most likely mechanism for a given transformation. For example, studies on related heterocycles have computationally detailed condensation, cyclization, and substitution reactions. researchgate.netrsc.org These theoretical investigations can predict reaction outcomes, explain observed product distributions, and guide the design of more efficient synthetic routes. rsc.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations often model molecules in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study their behavior in a condensed phase, such as in a solvent. nih.govmdpi.com MD simulations model the movements of every atom in a system over time based on a set of classical physics equations known as a force field. researchgate.net

For this compound, an MD simulation would place the molecule in a "box" filled with solvent molecules (e.g., water) and track its interactions. These simulations provide critical information on solvation, showing how solvent molecules arrange themselves around the solute. tandfonline.com They can also reveal the nature and lifetime of intermolecular interactions, such as hydrogen bonds or van der Waals forces, between the molecule and the solvent or other solute molecules. Such simulations are essential for understanding properties that depend on the molecular environment and for validating the stability of ligand-protein complexes in drug discovery contexts. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. DFT calculations can accurately compute the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for nuclear magnetic resonance (NMR) spectra. mjcce.org.mktandfonline.com

The process involves first obtaining the optimized, lowest-energy geometry of the molecule. doi.org Then, further calculations are performed to determine its vibrational modes (for IR) or the magnetic shielding of its nuclei (for 1H and 13C NMR). tandfonline.com The resulting theoretical spectra can be directly compared with experimental data. A strong agreement between the calculated and measured spectra serves to confirm the molecule's structure. rsc.orgdoi.org This correlation is a cornerstone of modern chemical characterization, providing a robust link between theoretical models and laboratory reality.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data (Hypothetical) This table shows how theoretical data is compared against experimental results for structural validation.

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (DFT) |

| FT-IR | C=N stretch (cm-1) | 1590 | 1592 |

| FT-IR | C-H stretch (cm-1) | 2980 | 2985 |

| 1H NMR | Methyl (N-CH3) shift (ppm) | 3.55 | 3.58 |

| 13C NMR | Pyridine C2 shift (ppm) | 145.8 | 146.1 |

Structure–Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's computed structural or electronic features with its observed chemical reactivity. acs.org By calculating quantum chemical descriptors for a series of related compounds, it is possible to build models that predict their behavior. rsc.org

For a compound like this compound, descriptors derived from DFT calculations (such as HOMO/LUMO energies, atomic charges, and MEP values) can be correlated with experimental reactivity data. rsc.org For instance, a lower HOMO-LUMO energy gap often correlates with higher reactivity. researchgate.net Similarly, the calculated charge on a specific atom can predict its susceptibility to nucleophilic or electrophilic attack. These relationships are powerful because they allow chemists to computationally screen new molecular designs and predict their reactivity before undertaking time-consuming synthesis and experimentation. acs.orgchemrxiv.org

Role and Utilization of 3 Ethyl 1 Methyl 4h Pyridine As a Chemical Intermediate or Scaffold

Application in the Synthesis of Complex Organic Molecules

The 4H-pyridine framework is a valuable synthon for the elaboration of more complex molecular structures. Its derivatives serve as key intermediates in multi-step syntheses, enabling the construction of a diverse array of organic molecules. The reactivity of the 4H-pyridine ring can be strategically exploited to introduce various functional groups and build intricate carbon skeletons.

Furthermore, the synthesis of fused heterocyclic systems often relies on pyridine (B92270) intermediates. For example, 4H-pyrano[2,3-b]pyridine derivatives have been synthesized from 1,4-dihydropyridines, showcasing the utility of the pyridine core in constructing fused-ring systems with potential biological activity. tandfonline.com The strategic placement of ethyl and methyl groups on the 4H-pyridine ring in 3-ethyl-1-methyl-4H-pyridine could influence the regioselectivity of such cyclization reactions, offering a handle for controlling the final architecture of the target molecule.

The following table summarizes representative examples of complex organic molecules synthesized using pyridine-based intermediates.

| Starting Material/Scaffold | Reaction Type | Product Class | Reference |

| 1,4-Dihydropyridines | Organocatalyzed reaction with acrolein | 4H-Pyrano[2,3-b]pyridine derivatives | tandfonline.com |

| Aldehydes, phosphorus ylides, and propargyl azide | Cascade reaction (Wittig, Staudinger, aza-Wittig, electrocyclization, 1,3-H shift) | Polysubstituted pyridines | researchgate.netorganic-chemistry.org |

| 2,6-Bisarylidenecyclohexanone and malononitrile (B47326) | One-pot reaction under microwave irradiation | 3-Cyano-2-methoxylpyridine and 2-amino-3-cyano-4H-pyran derivatives | tandfonline.com |

| α,β-Unsaturated ketones and 1,1-enediamines | Base-mediated cascade reaction | 2-Amino-4,6-diarylpyridine derivatives | organic-chemistry.org |

Integration into Novel Chemical Scaffolds and Molecular Frameworks

The pyridine nucleus is a privileged scaffold in medicinal chemistry and materials science due to its ability to engage in various non-covalent interactions and its tunable electronic properties. researchgate.netmdpi.com The integration of the this compound moiety into larger molecular frameworks could lead to the development of novel compounds with specific functions.

Pyridine derivatives are frequently incorporated into hybrid molecules to combine the functionalities of different pharmacophores. For example, pyridine-urea scaffolds have been designed as potential anticancer agents, demonstrating the value of the pyridine core in creating new therapeutic candidates. mdpi.com The substitution pattern of this compound could offer steric and electronic advantages in the design of such hybrid structures, potentially influencing their binding affinity and selectivity for biological targets.

In the realm of materials science, pyridine-containing scaffolds are utilized for their electronic and self-assembly properties. The development of novel antimicrobial and antitumor agents has been pursued through the synthesis of scaffolds bearing pyridine-1,2,4-triazole-3-thione-hydrazone moieties. nih.gov The this compound unit could be similarly incorporated into such frameworks, with the alkyl substituents providing a means to fine-tune solubility and solid-state packing.

The table below presents examples of novel chemical scaffolds that incorporate pyridine derivatives.

| Scaffold Type | Application Area | Key Features of Pyridine Integration | Reference |

| Pyridine-urea hybrids | Anticancer agents | Serves as a core structural element for VEGFR2 inhibitors. | mdpi.com |

| Pyridine-1,2,4-triazole-3-thione-hydrazone | Antimicrobial and antitumor agents | The pyridine nucleus is a key component of the bioactive scaffold. | nih.gov |

| 4H-Pyrano[2,3-b]pyridine hybrids | Anticancer agents | Fused pyridine ring system forms the core of the cytotoxic compounds. | tandfonline.com |

| Pyridine-fused small molecule boronic esters | Drug discovery | The pyridine core provides a platform for generating diverse compound libraries. | whiterose.ac.uk |

Use as a Building Block in Ligand Design for Organometallic Chemistry

Pyridine and its derivatives are ubiquitous ligands in organometallic chemistry and catalysis. acs.org The nitrogen atom of the pyridine ring provides a strong coordination site for a wide range of metal ions, and the electronic properties of the ring can be readily modified by substituents. The this compound, with its specific substitution pattern, could serve as a valuable building block for the design of tailored ligands.

The steric and electronic properties of a ligand play a crucial role in determining the reactivity and selectivity of the corresponding metal complex. The ethyl and methyl groups in this compound would influence the steric environment around the metal center, which can be exploited to control catalytic processes. For instance, in copper(I)-based dye-sensitized solar cells, sterically demanding pyridine-quinoline anchoring ligands have been shown to protect the metal center and influence device performance. rsc.org

Furthermore, the use of pyridine-based ligands extends to the synthesis of supramolecular architectures. Bipyridine and terpyridine ligands, often synthesized from functionalized pyridine precursors, are central to the construction of complex metallosupramolecular assemblies. cmu.edu A molecule like this compound could be a precursor to more complex multidentate ligands, with the alkyl groups providing a way to modulate the solubility and self-assembly properties of the resulting metal complexes.

The following table highlights the use of pyridine derivatives as building blocks in ligand design.

| Ligand Class | Metal Complex Application | Role of the Pyridine Building Block | Reference |

| Pyridine-quinoline anchoring ligands | Copper(I)-based dye-sensitized solar cells (DSSCs) | Provides a coordination site and steric protection for the metal center. | rsc.org |

| Bipyridine and terpyridine ligands | Metallosupramolecular architectures | Serves as a fundamental unit for constructing extended ligand systems. | cmu.edu |

| Bis(1,2,3-triazolyl)pyridine (btp) macrocycles | Anion binding and self-assembly | The pyridine unit is a central component of the macrocyclic ligand. | researchgate.net |

| Pyridine-2,6-dicarboxylic acid (PDC) functionalized ligands | Solar fuel materials and catalysts | The pyridine core provides a strong anchoring point to metal oxides. | dyenamo.se |

Contribution to Materials Science and Supramolecular Chemistry (excluding bulk physical properties)

The pyridine moiety is a key player in the fields of materials science and supramolecular chemistry due to its ability to participate in hydrogen bonding, π-π stacking, and metal coordination. These interactions are fundamental to the design and construction of functional materials and complex supramolecular assemblies.

In supramolecular chemistry, pyridine-based molecules are used to create intricate, self-assembled structures. For example, macrocycles containing the bis(1,2,3-triazolyl)pyridine motif have been shown to self-assemble with transition metal ions and bind anions. researchgate.net The specific substitution pattern of this compound could influence the preorganization and binding properties of such macrocyclic systems.

The development of novel materials with unique properties often relies on the incorporation of functional building blocks. Pyridine derivatives have been explored for applications in developing new materials for dye-sensitized solar cells and solar fuels. dyenamo.se The this compound could potentially be functionalized and incorporated into polymers or organic frameworks, where the ethyl and methyl groups could be used to tune the material's processability and morphology.

The table below provides examples of the contribution of pyridine derivatives to materials and supramolecular chemistry.

| Area of Contribution | Specific Application/System | Role of the Pyridine Derivative | Reference |

| Supramolecular Chemistry | Self-assembly of macrocycles | The pyridine unit acts as a key structural and binding element in bis(1,2,3-triazolyl)pyridine macrocycles. | researchgate.net |

| Materials Science | Solar fuel materials | Pyridine-2,6-dicarboxylic acid functionalized ligands serve as strong adsorbents to metal oxide surfaces. | dyenamo.se |

| Supramolecular Chemistry | Anion binding | Isophthalamide-containing macrocycles with pyridine motifs are used for selective anion recognition. | researchgate.net |

| Materials Science | Organic-inorganic hybrid materials | Pyridine derivatives can be used to functionalize surfaces and create hybrid materials with tailored properties. | evitachem.comsmolecule.com |

Precedent for Research in Derivatives of 4H-Pyridine in Diverse Chemical Research Areas

The broader class of 4H-pyridine derivatives has been the subject of extensive research across various chemical disciplines, underscoring the potential of this compound as a target for future investigation. The inherent reactivity and structural versatility of the 4H-pyridine scaffold make it an attractive starting point for the development of novel compounds with diverse applications.

In medicinal chemistry, derivatives of 4H-pyran, which share structural similarities with 4H-pyridines, have shown promise as antibacterial and anticancer agents. tandfonline.com Similarly, 4H-chromene and chromeno[2,3-b]pyridine derivatives have been investigated for their anti-inflammatory properties. researchgate.net This precedent suggests that derivatives of this compound could also exhibit interesting biological activities.

In the field of synthetic methodology, the development of efficient routes to functionalized pyridines is an ongoing area of research. organic-chemistry.org The exploration of reactions involving 4H-pyridine intermediates, such as those in the synthesis of polysubstituted pyridines, highlights the fundamental importance of this class of compounds in organic synthesis. researchgate.net The unique substitution of this compound makes it an interesting candidate for exploring new synthetic transformations and for the generation of novel compound libraries. whiterose.ac.uk

The following table summarizes research precedents for 4H-pyridine and related heterocyclic derivatives.

| Research Area | Focus of Study | Example Compound Class | Reference |

| Medicinal Chemistry | Anticancer activity | 4H-Pyrano[2,3-b]pyridine derivatives | tandfonline.com |

| Medicinal Chemistry | Anti-inflammatory activity | 4H-Chromene and chromeno[2,3-b]pyridine derivatives | researchgate.net |

| Organic Synthesis | Multicomponent reactions | Polysubstituted pyridines | researchgate.net |

| Medicinal Chemistry | Anticancer agents | Pyridine-urea scaffolds | mdpi.com |

Q & A

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic pathways of this compound in vivo?

- Methodology :

- Synthetic Labeling : Incorporate ¹³C at the pyridine ring via Pd-catalyzed cross-coupling.

- Tracing Studies : Use LC-MS/MS to track labeled metabolites in biological matrices, quantifying clearance rates and bioactivation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.